![molecular formula C21H19N3O4 B2987758 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide CAS No. 2034752-41-3](/img/structure/B2987758.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a hexahydropyrrolo[1,2-a]quinoxaline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the hexahydropyrrolo[1,2-a]quinoxaline core. The final step involves the formation of the acrylamide linkage through a condensation reaction.
Preparation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of Hexahydropyrrolo[1,2-a]quinoxaline: This involves the condensation of an appropriate diamine with a diketone, followed by reduction.
Formation of Acrylamide Linkage: The final step is the condensation of the benzo[d][1,3]dioxole derivative with the hexahydropyrrolo[1,2-a]quinoxaline intermediate in the presence of acryloyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide: Lacks the hexahydropyrrolo[1,2-a]quinoxaline moiety.
N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide: Lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is unique due to the combination of its structural features. The presence of both the benzo[d][1,3]dioxole and hexahydropyrrolo[1,2-a]quinoxaline moieties provides a distinct chemical and biological profile, potentially leading to unique interactions with biological targets and novel therapeutic applications.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is a synthetic organic molecule that has gained attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available literature and research findings.
- Molecular Formula : C₁₈H₁₄N₂O₅
- Molecular Weight : 342.32 g/mol
- CAS Number : 1428381-92-3
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds related to the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
2. Anticancer Properties
Studies suggest that the compound may possess anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, certain analogs demonstrated significant cytotoxic effects on human cancer cell lines with IC50 values in low micromolar ranges .
3. Neuroprotective Effects
The hexahydropyrroloquinoxaline moiety is associated with neuroprotective properties. Research indicates that compounds with this structure can inhibit neuroinflammation and protect neuronal cells from oxidative stress . This suggests potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:
Structural Feature | Effect on Activity |
---|---|
Benzo[d][1,3]dioxole moiety | Enhances antimicrobial and anticancer activity |
Hexahydropyrroloquinoxaline | Contributes to neuroprotective effects |
Acrylamide linkage | Potentially increases bioavailability |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Activity : A related compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating effective inhibition at concentrations as low as 12.5 μg/ml .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that analogs of this compound could induce apoptosis in a dose-dependent manner, suggesting a mechanism for its anticancer effects .
- Neuroprotection Research : Investigations into the neuroprotective properties revealed that compounds with similar structures could mitigate oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative disorders .
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(8-6-13-5-7-18-19(9-13)28-12-27-18)22-14-10-17-21(26)23-15-3-1-2-4-16(15)24(17)11-14/h1-9,14,17H,10-12H2,(H,22,25)(H,23,26)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMBPVYFZWAEL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。